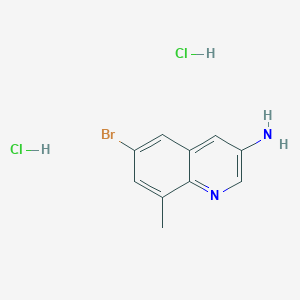
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is a chemical compound that belongs to the class of esters derived from benzilic acid. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride typically involves the esterification of benzilic acid with 1-methyl-3-pyrrolidinol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzilic acid and 1-methyl-3-pyrrolidinol, which may then interact with biological pathways. The pyrrolidine ring can also participate in binding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzilic acid, 1-ethyl-3-pyrrolidinyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Benzilic acid, 1-methyl-2-pyrrolidinyl ester: Differing in the position of the methyl group on the pyrrolidine ring.
Benzilic acid, 1-methyl-3-piperidinyl ester: Featuring a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Uniqueness
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is unique due to its specific combination of a benzilic acid ester and a 1-methyl-3-pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
13696-09-8 |
|---|---|
Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(1-methylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-20-13-12-17(14-20)23-18(21)19(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17,22H,12-14H2,1H3;1H |
InChI Key |
CQUFMBVKLXNKNE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)



![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)


![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)

